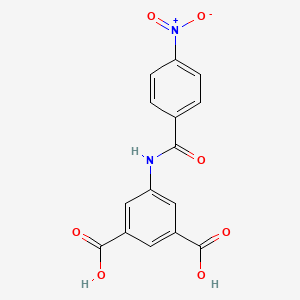
4-(2,2-dimethylcyclobutyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-dimethylcyclobutyl)aniline hydrochloride is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclobutyl group at the para position. This compound is often used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylcyclobutyl)aniline hydrochloride typically involves the following steps:
Formation of 2,2-dimethylcyclobutyl bromide: This is achieved by the bromination of 2,2-dimethylcyclobutane using bromine in the presence of a catalyst such as iron or aluminum bromide.
Nucleophilic substitution reaction: The 2,2-dimethylcyclobutyl bromide is then reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(2,2-dimethylcyclobutyl)aniline.
Formation of hydrochloride salt: Finally, the 4-(2,2-dimethylcyclobutyl)aniline is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2,2-dimethylcyclobutyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Quinones, nitro compounds.
Reduction: Amines, reduced derivatives.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
科学的研究の応用
4-(2,2-dimethylcyclobutyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2,2-dimethylcyclobutyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
類似化合物との比較
Similar Compounds
4-tert-butylaniline: Similar structure with a tert-butyl group instead of a 2,2-dimethylcyclobutyl group.
4-isopropylaniline: Contains an isopropyl group at the para position.
4-cyclohexylaniline: Features a cyclohexyl group at the para position.
Uniqueness
4-(2,2-dimethylcyclobutyl)aniline hydrochloride is unique due to the presence of the 2,2-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
特性
CAS番号 |
2680533-62-2 |
|---|---|
分子式 |
C12H18ClN |
分子量 |
211.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



